N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt is a synthetic compound that combines biotin, a vital nutrient, with a sulfothioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt typically involves the following steps:
Biotinylation: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Thioacetamide Addition: The activated biotin is then reacted with thioacetamide under controlled conditions to introduce the sulfothioacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process would be optimized for yield and cost-effectiveness, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt can undergo various chemical reactions, including:
Oxidation: The sulfothioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfothioacetamide group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Modified thioacetamide derivatives.
Substitution Products: Various substituted biotin derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt has several applications in scientific research:
Biochemistry: Used as a biotinylation reagent for labeling proteins and nucleic acids.
Molecular Biology: Employed in affinity purification techniques to isolate biotinylated molecules.
Medicine: Potential use in drug delivery systems due to its biotin component, which can target biotin receptors on cells.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt involves its interaction with biotin-binding proteins such as avidin and streptavidin. The biotin moiety binds strongly to these proteins, facilitating the capture and detection of biotinylated molecules. The sulfothioacetamide group may also participate in specific chemical reactions, contributing to the compound’s overall functionality.
Comparison with Similar Compounds
Similar Compounds
Biotinylated Compounds: Biotin-NHS ester, biotin-PEG derivatives.
Thioacetamide Derivatives: N-(2-Aminoethyl)thioacetamide, N-(2-Sulfothioacetamid)biotinamide.
Uniqueness
N-(2-Aminoethyl)-N’-(2-Sulfothioacetamid)biotinamide, Sodium Salt is unique due to its combination of biotin and sulfothioacetamide functionalities. This dual functionality allows it to participate in a wider range of biochemical and chemical reactions compared to other biotinylated compounds.
Properties
Molecular Formula |
C14H23N4NaO6S3 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
sodium;(3aS,4S,6aR)-2-oxo-4-[5-oxo-5-[2-[(2-sulfonatosulfanylacetyl)amino]ethylamino]pentyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazole |
InChI |
InChI=1S/C14H24N4O6S3.Na/c19-11(15-5-6-16-12(20)8-26-27(22,23)24)4-2-1-3-10-13-9(7-25-10)17-14(21)18-13;/h9-10,13H,1-8H2,(H,15,19)(H,16,20)(H2,17,18,21)(H,22,23,24);/q;+1/p-1/t9-,10-,13-;/m0./s1 |
InChI Key |
RDWRHIZFQMIMKX-JMHMRROLSA-M |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CSS(=O)(=O)[O-])NC(=O)N2.[Na+] |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CSS(=O)(=O)[O-])NC(=O)N2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.